molecular formula C7H14ClN B6258974 6-azaspiro[3.4]octane hydrochloride CAS No. 1414885-18-9

6-azaspiro[3.4]octane hydrochloride

Cat. No.: B6258974
CAS No.: 1414885-18-9
M. Wt: 147.6
InChI Key:
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Description

6-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is often produced in bulk by chemical companies specializing in heterocyclic building blocks .

Chemical Reactions Analysis

Types of Reactions

6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. For example, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is used for reduction reactions . Triethylamine in dichloromethane is used for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce spirocyclic ketones, while reduction reactions may yield spirocyclic amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride group.

Properties

IUPAC Name

6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7(3-1)4-5-8-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLSELNUPJKIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414885-18-9
Record name 6-azaspiro[3.4]octane hydrochloride
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